Montelukast methylstyrene Montelukast methylstyrene
Brand Name: Vulcanchem
CAS No.: 918972-54-0
VCID: VC0028116
InChI: InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
SMILES: CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Molecular Formula: C₃₅H₃₄ClNO₂S
Molecular Weight: 568.17

Montelukast methylstyrene

CAS No.: 918972-54-0

Cat. No.: VC0028116

Molecular Formula: C₃₅H₃₄ClNO₂S

Molecular Weight: 568.17

* For research use only. Not for human or veterinary use.

Montelukast methylstyrene - 918972-54-0

Specification

CAS No. 918972-54-0
Molecular Formula C₃₅H₃₄ClNO₂S
Molecular Weight 568.17
IUPAC Name 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid
Standard InChI InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
SMILES CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O

Introduction

Chemical Structure and Properties

Chemical Identity

Montelukast methylstyrene is identified by several key parameters that establish its unique chemical identity. The compound is registered under CAS number 918972-54-0 and is recognized in chemical databases with specific identifiers such as PubChem CID 46782398 . This compound has multiple synonyms including Montelukast Styrene, Anhydro Montelukast, and Montelukast Impurity B, reflecting its relationship to the parent compound . The FDA Unique Ingredient Identifier (UNII) assigned to this compound is H5EKP57W1I, providing an additional standardized identification marker .

Table 1: Chemical Identity Properties of Montelukast Methylstyrene

ParameterValue
CAS Number918972-54-0
PubChem CID46782398
Molecular FormulaC35H34ClNO2S
Molecular Weight568.17 g/mol
FDA UNIIH5EKP57W1I
EP ClassificationMontelukast Sodium Impurity B
USP ClassificationMontelukast Sodium Methylstyrene Impurity

Physical Properties

Montelukast methylstyrene exhibits distinct physical and chemical properties that facilitate its identification and characterization in pharmaceutical analyses. The compound exists as a solid at room temperature with a characteristic pale green to light yellow coloration . Its melting point range of 154-156°C serves as an important identifying characteristic for analytical purposes. The compound demonstrates limited solubility in common organic solvents such as chloroform and dimethyl sulfoxide (DMSO) . These physical properties are essential considerations for analytical method development and quality control procedures.

Table 2: Physical and Chemical Properties of Montelukast Methylstyrene

PropertyValue
Physical FormSolid
ColorPale Green to Light Yellow
Melting Point154-156°C
Boiling Point729.2±60.0°C (Predicted)
Density1.238±0.06 g/cm³ (Predicted)
pKa4.76±0.10 (Predicted)
SolubilityChloroform (Slightly), DMSO (Slightly)
Recommended Storage-20°C Freezer, Under Inert Atmosphere

Structural Characteristics

Montelukast methylstyrene possesses a complex chemical structure characterized by the IUPAC name: (1-((((1R)-1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(1-methylethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid . This structure contains multiple aromatic rings, including a quinoline moiety with a chlorine substituent, connected by a complex carbon chain with sulfur-containing functional groups. The compound maintains the characteristic (E)-configuration at the ethenyl linkage and the (R)-configuration at a specific stereocenter, both of which are critical for proper identification and characterization . Unlike the parent Montelukast compound, the methylstyrene derivative contains a methylethenyl (vinyl) group rather than a hydroxy-methylethyl group, a key structural difference that accounts for its distinct properties and classification as an impurity.

Relationship to Montelukast

Structural Comparison

Montelukast methylstyrene bears significant structural similarity to Montelukast, with the primary difference residing in a specific functional group. While Montelukast contains a hydroxy-1-methylethyl group on one of its phenyl rings, Montelukast methylstyrene features a 1-methylethenyl (methylstyrene) group in its place . This structural variation results in a slightly lower molecular weight for the methylstyrene derivative (568.17 g/mol) compared to Montelukast (586.18 g/mol) . The molecular formula of Montelukast methylstyrene (C35H34ClNO2S) differs from that of Montelukast (C35H36ClNO3S) by containing two fewer hydrogen atoms and one fewer oxygen atom, reflecting the replacement of the hydroxyl group with a double bond .

Table 3: Comparison Between Montelukast and Montelukast Methylstyrene

ParameterMontelukastMontelukast Methylstyrene
Molecular FormulaC35H36ClNO3SC35H34ClNO2S
Molecular Weight586.18 g/mol568.17 g/mol
Functional Group VariationHydroxy-1-methylethyl group1-Methylethenyl group
Therapeutic ActivityActive (leukotriene receptor antagonist)Not established as therapeutically active
Regulatory StatusApproved pharmaceuticalSpecified impurity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator